molecular formula C10H13N3O2S B1313214 Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate CAS No. 211244-80-3

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate

Cat. No.: B1313214
CAS No.: 211244-80-3
M. Wt: 239.3 g/mol
InChI Key: MTNLADVXCOTFLC-SNAWJCMRSA-N
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Description

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methylthio-substituted pyrimidine ring.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The amino group in the compound can form hydrogen bonds with the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, the methylthio group can participate in hydrophobic interactions with protein surfaces, further influencing the enzyme’s function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound has been observed to upregulate the expression of genes involved in cell proliferation and survival, while downregulating genes associated with apoptosis . These effects highlight the potential of this compound in therapeutic applications, particularly in cancer research.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to changes in enzyme activity. For instance, the amino group can form hydrogen bonds with key residues in the enzyme’s active site, while the methylthio group can interact with hydrophobic pockets, stabilizing the enzyme-substrate complex . These interactions can result in either inhibition or activation of the enzyme, depending on the specific enzyme and the nature of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways. These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell proliferation and survival. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity. These findings are crucial for determining the appropriate dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation can be influenced by factors such as the presence of binding proteins and the compound’s affinity for specific cellular structures.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-(methylthio)pyrimidine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitro group yields amines .

Scientific Research Applications

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)propanoate
  • Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)butanoate
  • Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)pentanoate

Uniqueness

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl (E)-3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-3-15-8(14)5-4-7-6-12-10(16-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNLADVXCOTFLC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=C(N=C1N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(N=C1N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442808
Record name Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211244-80-3
Record name Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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